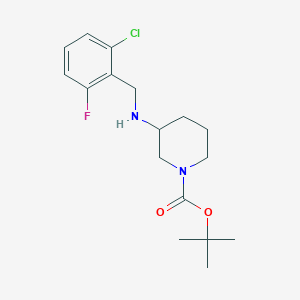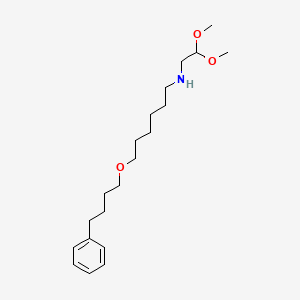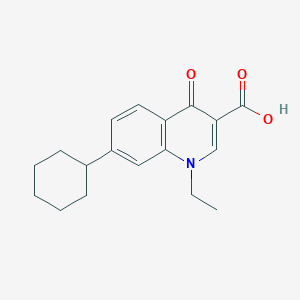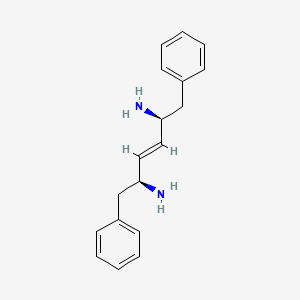
(2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine is a compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by its two phenyl groups attached to a hexene backbone, with two amine groups positioned at the second and fifth carbon atoms. The stereochemistry of the compound is defined by the (2S,5S,E) configuration, indicating the spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine typically involves multi-step organic reactions. One common method includes the use of starting materials such as benzaldehyde and hexane derivatives. The reaction conditions often require the presence of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
(2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds. These products can have different physical and chemical properties, making them useful for various applications.
科学的研究の応用
Chemistry
In chemistry, (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential therapeutic applications. It is explored for its role in modulating biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine include other hexene derivatives with different substituents and stereochemistry. Examples include:
- (2R,5R,E)-1,6-diphenylhex-3-ene-2,5-diamine
- (2S,5S,Z)-1,6-diphenylhex-3-ene-2,5-diamine
- (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and amine groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C18H22N2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
(E,2S,5S)-1,6-diphenylhex-3-ene-2,5-diamine |
InChI |
InChI=1S/C18H22N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-12,17-18H,13-14,19-20H2/b12-11+/t17-,18-/m1/s1 |
InChIキー |
GNALQNHRLANMHW-LLSOJIOMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](/C=C/[C@H](CC2=CC=CC=C2)N)N |
正規SMILES |
C1=CC=C(C=C1)CC(C=CC(CC2=CC=CC=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)
![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)


![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)
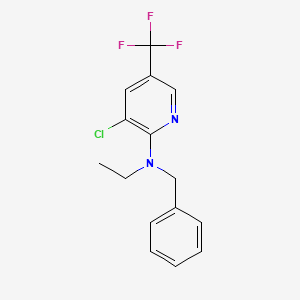
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
